
N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide is a complex chemical compound characterized by its two bromine atoms, fused bicyclic structure, and isonicotinamide moiety. This compound is notable for its intricate structure and potential applications in various scientific research fields, particularly in medicinal chemistry and material science. The presence of the dioxo and methanoisoindol functionalities suggests that it may exhibit unique reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide typically begins with the formation of the 5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol intermediate. This can be achieved through a multi-step reaction process involving the bromination of suitable precursors, followed by cyclization and oxidation steps. Detailed steps include:
Bromination: Introduction of bromine atoms into the precursor molecule using reagents such as bromine or N-bromosuccinimide.
Cyclization: Formation of the methanoisoindol core through intramolecular cyclization reactions under acidic or basic conditions.
Oxidation: Introduction of dioxo functionalities using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
For large-scale production, optimized conditions such as continuous flow chemistry and solvent-free reactions may be employed. Industrial methods focus on maximizing yield and purity while minimizing waste and energy consumption. Techniques such as crystallization and chromatography are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form higher oxidation state products using strong oxidizing agents.
Reduction: Reduction reactions can introduce hydrogens into the structure, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminium hydride
Substitution: Grignard reagents, halides
Major Products Formed
Depending on the specific reagents and conditions, products can include further brominated derivatives, reduced forms of the compound, or various substituted analogs.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Employed in the development of novel materials and catalysts.
Wirkmechanismus
The compound’s mechanism of action primarily involves its interaction with specific molecular targets within biological systems. The bromine atoms and the dioxohexahydro core are likely to form strong interactions with protein active sites, potentially inhibiting enzyme activity or altering receptor functions. The methanoisoindol structure may also play a role in stabilizing these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5,6-dichloro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide
N-(5,6-difluoro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide
N-(5,6-diiodo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide
Uniqueness
What sets N-(5,6-dibromo-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)isonicotinamide apart from these similar compounds is primarily the presence of bromine atoms, which can influence its reactivity and biological activity in distinct ways. The bromine atoms make the compound heavier and may also enhance its electron-withdrawing properties, potentially leading to different pharmacological profiles and chemical behaviors.
Eigenschaften
IUPAC Name |
N-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N3O3/c16-11-7-5-8(12(11)17)10-9(7)14(22)20(15(10)23)19-13(21)6-1-3-18-4-2-6/h1-4,7-12H,5H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIDQIHHDYYVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)
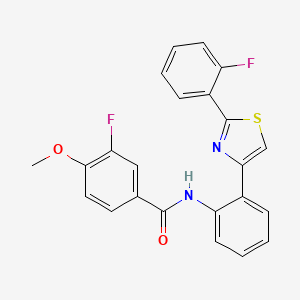
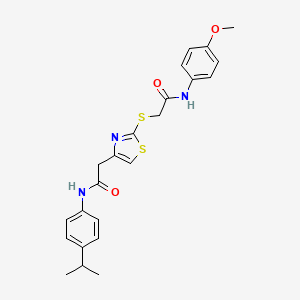
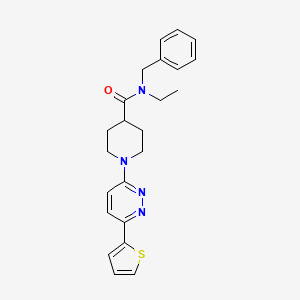

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)
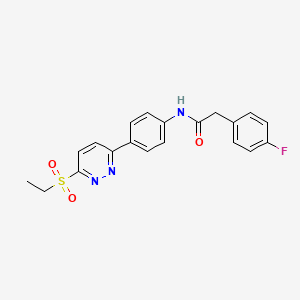
![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)
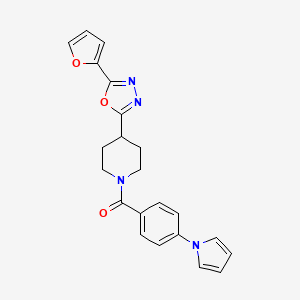
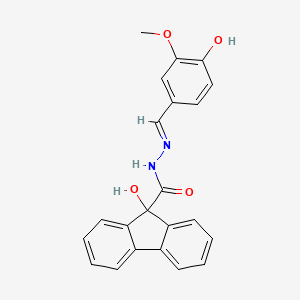
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)
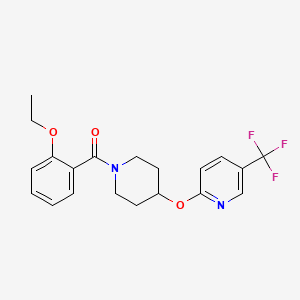
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
